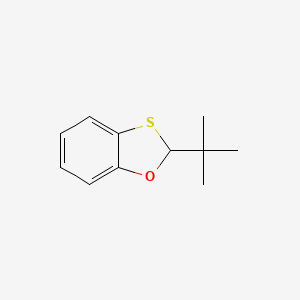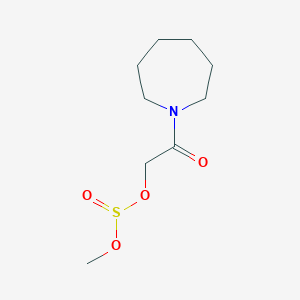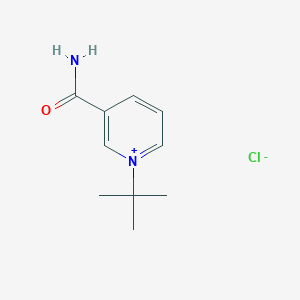![molecular formula C12H28ClNO4Si B14645805 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL CAS No. 56683-35-3](/img/structure/B14645805.png)
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL is an organosilane compound that combines both organic and inorganic properties It is characterized by the presence of a chloro group, an amino group, and a triethoxysilyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL typically involves the reaction of 3-chloropropanol with 3-(triethoxysilyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chloropropanol+3-(triethoxysilyl)propylamine→1-Chloro-3-[3-(triethoxysilyl)propyl]aminopropan-2-OL
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Condensation: Often facilitated by acidic or basic catalysts.
Major Products
Substitution: Formation of new compounds with different functional groups.
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane networks.
Aplicaciones Científicas De Investigación
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, while the amino group can interact with various biomolecules. This dual functionality allows the compound to act as a versatile linker in various applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar structure but lacks the chloro group.
3-Chloropropyltriethoxysilane: Similar structure but lacks the amino group.
3-(Trimethoxysilyl)-1-propanethiol: Contains a thiol group instead of an amino group.
Uniqueness
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL is unique due to the presence of both a chloro group and an amino group, which provides it with distinct reactivity and functionality compared to its analogs. This makes it particularly useful in applications requiring specific interactions with both organic and inorganic substrates.
Propiedades
Número CAS |
56683-35-3 |
|---|---|
Fórmula molecular |
C12H28ClNO4Si |
Peso molecular |
313.89 g/mol |
Nombre IUPAC |
1-chloro-3-(3-triethoxysilylpropylamino)propan-2-ol |
InChI |
InChI=1S/C12H28ClNO4Si/c1-4-16-19(17-5-2,18-6-3)9-7-8-14-11-12(15)10-13/h12,14-15H,4-11H2,1-3H3 |
Clave InChI |
YHRORIMYPXDXQW-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNCC(CCl)O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)

![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)


![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)




![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)

